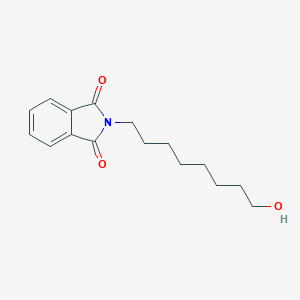

N-(8-Hydroxyoctyl)phthalimide

Beschreibung

Eigenschaften

IUPAC Name |

2-(8-hydroxyoctyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-12-8-4-2-1-3-7-11-17-15(19)13-9-5-6-10-14(13)16(17)20/h5-6,9-10,18H,1-4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDXDFOXVNNMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619417 | |

| Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105264-63-9 | |

| Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(8-Hydroxyoctyl)phthalimide" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-(8-Hydroxyoctyl)phthalimide

Abstract

N-(8-Hydroxyoctyl)phthalimide (CAS No: 105264-63-9) is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure incorporates a stable phthalimide-protected primary amine and a terminal hydroxyl group on an eight-carbon aliphatic spacer. This unique architecture allows for selective chemical modifications at either end of the molecule, making it a versatile intermediate for the synthesis of more complex structures, including pharmaceutical agents, linkers for bioconjugation, and monomers for specialty polymers. This guide provides a comprehensive overview of a field-proven method for its synthesis via the Gabriel reaction, followed by a detailed protocol for its structural characterization using modern analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring reproducibility and success.

Strategic Synthesis: The Gabriel Alkylation Approach

The synthesis of N-(8-Hydroxyoctyl)phthalimide is most reliably achieved through a variation of the Gabriel synthesis, a classic and robust method for the preparation of primary amines.[2][3] The core principle involves the nucleophilic substitution (SN2) reaction between the phthalimide anion and a primary alkyl halide.[4]

Rationale of the Gabriel Synthesis

Direct alkylation of ammonia with an alkyl halide is often inefficient for producing primary amines, as the resulting primary amine is typically more nucleophilic than ammonia, leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium salts.[2] The Gabriel synthesis elegantly circumvents this issue by using phthalimide as a protected source of ammonia.[5]

The key to this strategy lies in the chemical properties of phthalimide:

-

Acidity of the N-H Bond: The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups. This inductive effect and resonance stabilization of the conjugate base significantly increase the acidity of the N-H proton (pKa ≈ 8.3), allowing for easy deprotonation by a moderately strong base to form the phthalimide anion.[5]

-

Nucleophilicity of the Anion: The resulting phthalimide anion is an excellent nucleophile that readily attacks primary alkyl halides in an SN2 reaction.[2]

-

Prevention of Over-alkylation: Once the N-alkyl phthalimide is formed, the nitrogen lone pair is delocalized by the adjacent carbonyl groups, rendering it significantly less nucleophilic and preventing further alkylation reactions.[5]

For the synthesis of N-(8-Hydroxyoctyl)phthalimide, potassium phthalimide is reacted with 8-bromo-1-octanol. Dimethylformamide (DMF) is the solvent of choice as its polar aprotic nature effectively solvates the potassium cation while leaving the phthalimide anion relatively free, thereby accelerating the rate of the SN2 reaction.[6][7]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of N-(8-Hydroxyoctyl)phthalimide.

Detailed Experimental Protocol

Materials:

-

Potassium Phthalimide (C₈H₄KNO₂)

-

8-Bromo-1-octanol (C₈H₁₇BrO)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Stir the suspension at room temperature.

-

Addition of Alkyl Halide: Add 8-bromo-1-octanol (1.05 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (potassium phthalimide) is consumed.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water while stirring vigorously. A white precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual DMF and potassium bromide.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield N-(8-Hydroxyoctyl)phthalimide as a white crystalline solid.[8]

-

Drying: Dry the purified crystals under vacuum.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized N-(8-Hydroxyoctyl)phthalimide. A combination of physical and spectroscopic methods provides a self-validating system for structural verification.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₃ | [9] |

| Molecular Weight | 275.35 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [8] |

| CAS Number | 105264-63-9 | [9] |

Characterization Workflow Diagram

Caption: Standard workflow for the analytical characterization of the final product.

Spectroscopic Data Analysis

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 - 7.70 | Multiplet (AA'BB') | 4H | Aromatic protons of the phthalimide group |

| ~ 3.68 | Triplet | 2H | -N-CH₂ -(CH₂)₆-CH₂OH |

| ~ 3.63 | Triplet | 2H | -N-CH₂-(CH₂)₆-CH₂ OH |

| ~ 1.65 | Multiplet | 2H | -N-CH₂-CH₂ -(CH₂)₅-CH₂OH |

| ~ 1.55 | Multiplet | 2H | -N-(CH₂)₆-CH₂ -CH₂OH |

| ~ 1.40 - 1.25 | Broad Multiplet | 8H | -N-(CH₂)₂-(CH₂ )₄-(CH₂)₂-OH |

| Variable | Broad Singlet | 1H | -OH |

Note: The phthalimide protons form a classic second-order AA'BB' system due to magnetic non-equivalence, appearing as two symmetric multiplets.[10][11]

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168.4 | Imide Carbonyl (C =O) |

| ~ 133.9 | Aromatic C H |

| ~ 132.1 | Quaternary Aromatic C |

| ~ 123.2 | Aromatic C H |

| ~ 62.8 | -C H₂OH |

| ~ 37.9 | -N-C H₂- |

| ~ 32.7, 29.3, 29.2, 26.8, 25.6 | Aliphatic -C H₂- chain |

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Medium | O-H stretch (alcohol) |

| 2925, 2855 | Strong | C-H aliphatic stretch |

| ~ 1770 | Strong | C=O asymmetric stretch (imide) |

| ~ 1710 | Strong | C=O symmetric stretch (imide) |

| ~ 1060 | Medium | C-O stretch (primary alcohol) |

The presence of two distinct carbonyl peaks is a characteristic feature of the five-membered imide ring.[12]

2.3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be observed.

-

Expected Ion: [M+H]⁺ at m/z = 276.16 or [M+Na]⁺ at m/z = 298.14.

-

Fragmentation: Common fragmentation patterns may include the loss of water (-18 Da) from the molecular ion or cleavage at the phthalimide group, yielding characteristic fragments.[13]

Applications in Further Synthesis

N-(8-Hydroxyoctyl)phthalimide is not an end-product but a valuable synthetic intermediate.

-

Functionalization of the Hydroxyl Group: The terminal -OH group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate, mesylate) for further nucleophilic substitution, or used in esterification and etherification reactions.

-

Deprotection of the Amine: The phthalimide group can be cleaved to reveal the primary amine, yielding 8-amino-1-octanol. The most common method is the Ing-Manske procedure , which uses hydrazine (NH₂NH₂) in a refluxing alcoholic solvent.[6][14] Alternative mild methods, such as reduction with sodium borohydride (NaBH₄) followed by treatment with acetic acid, can also be employed to avoid the harsh conditions of strong acid or base hydrolysis.[15][16]

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of N-(8-Hydroxyoctyl)phthalimide based on the Gabriel synthesis. The rationale behind the chosen reagents and conditions has been thoroughly explained to empower researchers with a deep, practical understanding of the protocol. Furthermore, a comprehensive analytical workflow has been presented, outlining the expected results from NMR, FT-IR, and MS analyses, which together provide unequivocal confirmation of the product's structure and purity. The successful synthesis and characterization of this molecule open the door to a wide array of subsequent chemical transformations, underscoring its utility as a versatile building block in drug development and materials science.

References

-

Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

- Method for preparing N-hydroxyphthalimide. (2015). Google Patents.

-

Gabriel Phthalimide Synthesis Mechanism. (n.d.). Unacademy. Retrieved from [Link]

-

Crystal growth and characterization of N-hydroxyphthalimide (C8H5NO3) crystal. (2008). ResearchGate. Retrieved from [Link]

-

N-(8-HYDROXYOCTYL)PHTHALIMIDE. (n.d.). ChemUniverse. Retrieved from [Link]

-

The Gabriel Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Gabriel Synthesis. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

The Significance of Phthalimide Derivatives in Pharmaceutical Research: A Focus on N-(8-Hydroxyoctyl)phthalimide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

What is Gabriel Phthalimide Synthesis Reaction? (n.d.). BYJU'S. Retrieved from [Link]

-

N-Hydroxyphthalimide. (n.d.). Wikipedia. Retrieved from [Link]

-

Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis process of N-hydroxyl phthalimide. (1999). Google Patents.

-

N-(hydroxymethyl)phthalimide. (n.d.). PubChem. Retrieved from [Link]

-

Gabriel Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

N-Hydroxyphthalimide. (n.d.). MDAT. Retrieved from [Link]

-

Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. (n.d.). Retrieved from [Link]

-

How to remove Phthalimide protecting group from amine? (2014). ResearchGate. Retrieved from [Link]

-

The Alkylation Reaction of the Gabriel Synthesis. (1956). IUScholarWorks. Retrieved from [Link]

-

Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (2007). ResearchGate. Retrieved from [Link]

-

Anyone familiar with phthalimide 1H NMR, H-H J couplings? (2015). ResearchGate. Retrieved from [Link]

-

Gabriel Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

-

A Mild, Reductive Method For Removing Phthalimide Protecting Groups. (n.d.). Rhodium.ws. Retrieved from [Link]

-

Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2019). MDPI. Retrieved from [Link]

-

Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (2020). The Royal Society of Chemistry. Retrieved from [Link]

-

Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (2016). ResearchGate. Retrieved from [Link]

-

Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. (2017). MDPI. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. byjus.com [byjus.com]

- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 7. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 8. Page loading... [guidechem.com]

- 9. N-(8-HYDROXYOCTYL)PHTHALIMIDE [P84792] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 10. researchgate.net [researchgate.net]

- 11. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

"N-(8-Hydroxyoctyl)phthalimide" CAS number 105264-63-9 properties

The following technical guide is structured to provide an exhaustive analysis of N-(8-Hydroxyoctyl)phthalimide (CAS 105264-63-9), focusing on its physicochemical properties, synthetic pathways, and critical role as a bifunctional linker in medicinal chemistry.

CAS Number: 105264-63-9 IUPAC Name: 2-(8-Hydroxyoctyl)isoindoline-1,3-dione Document Type: Technical Monograph & Synthesis Guide[1]

Executive Summary

N-(8-Hydroxyoctyl)phthalimide is a bifunctional organic intermediate characterized by a phthalimide-protected primary amine connected via an octyl (C8) hydrocarbon chain to a primary hydroxyl group.[1] It serves as a critical "masked" amino-alcohol linker in the synthesis of heterobifunctional molecules, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and supramolecular assemblies. Its utility lies in the orthogonality of its functional groups: the hydroxyl moiety allows for immediate derivatization (e.g., mesylation, oxidation, or etherification), while the phthalimide group remains inert until specific deprotection (hydrazinolysis) liberates the primary amine.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The compound exists as a crystalline solid, stable under standard laboratory conditions but sensitive to strong bases which can prematurely cleave the imide ring.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, Chloroform, DMSO, DMF, Ethyl Acetate; Insoluble in Water |

| Melting Point | Typically 75–85 °C (Homologous series estimation; experimental verification recommended) |

| pKa | ~15.2 (Hydroxyl), Imide is neutral/weakly acidic |

| LogP | ~3.2 (Predicted) – Indicates moderate lipophilicity |

| Storage | Inert atmosphere, 2–8 °C recommended to prevent slow oxidation of the terminal alcohol |

Synthetic Protocol: The Gabriel Synthesis Route[10][11][12]

The most robust method for synthesizing N-(8-Hydroxyoctyl)phthalimide is the Gabriel Synthesis , utilizing Potassium Phthalimide and 8-Bromo-1-octanol.[1] This SN2 pathway avoids the over-alkylation issues common with direct amine alkylation.[1][2]

Experimental Workflow

Reagents:

-

Potassium Phthalimide (1.1 equiv)

-

8-Bromo-1-octanol (1.0 equiv)[1]

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon or Nitrogen atmosphere.

-

Dissolution: Charge the flask with 8-Bromo-1-octanol (e.g., 10 mmol) and dissolve in anhydrous DMF (approx. 5 mL/mmol).

-

Addition: Add Potassium Phthalimide (11 mmol) in a single portion. The mixture will appear as a suspension.[1]

-

Reaction: Heat the mixture to 90 °C for 12–16 hours. The disappearance of the starting bromide can be monitored via TLC (Eluent: 30% Ethyl Acetate in Hexanes; Stain: KMnO₄).

-

Workup:

-

Cool the reaction to room temperature.[1]

-

Pour the mixture into 10 volumes of ice-cold water. The product typically precipitates as a white solid.[1]

-

If solid forms: Filter, wash copiously with water (to remove DMF and KBr), and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3x), wash organics with water (2x) and brine (1x), dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane or flash column chromatography (SiO₂, Gradient 20% → 50% EtOAc/Hexane).

Mechanism of Action

The reaction proceeds via a classic nucleophilic substitution where the imide nitrogen attacks the alkyl halide.[3][2]

Figure 1: Mechanistic pathway of the Gabriel Synthesis for N-(8-Hydroxyoctyl)phthalimide.

Functional Utility in Drug Discovery[13]

The "Masked" Linker Strategy

In medicinal chemistry, particularly in the design of bifunctional degraders (PROTACs), the length and composition of the linker are critical for ternary complex formation.

-

Hydrophobicity Tuning: The C8 octyl chain provides a hydrophobic spacer, distinct from the hydrophilic PEG (polyethylene glycol) linkers often used. This can improve cell permeability for certain chimeras.[1]

-

Orthogonal Protection: The phthalimide group protects the nitrogen during harsh chemical transformations (e.g., converting the -OH to a tosylate or reacting it with a phenol). Once the linker is attached to "Ligand A" via the oxygen end, the phthalimide is removed (using hydrazine or methylamine) to reveal the amine for attachment to "Ligand B".

Deprotection Protocol (Ing-Manske Procedure)

To utilize the amine functionality:

-

Dissolve N-(8-Hydroxyoctyl)phthalimide in Ethanol.[1]

-

Add Hydrazine Hydrate (3–5 equiv).

-

Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.[1]

-

Cool, filter off the byproduct, and concentrate the filtrate to obtain 8-amino-1-octanol .

Figure 2: Deprotection workflow via hydrazinolysis (Ing-Manske procedure).

Analytical Characterization

Validating the synthesis requires confirming the integrity of both the phthalimide ring and the alkyl chain.

Expected 1H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.82 – 7.86 | Multiplet | 2H | Phthalimide Ar-H (meta to CO) |

| 7.68 – 7.72 | Multiplet | 2H | Phthalimide Ar-H (ortho to CO) |

| 3.68 | Triplet (J=7.2 Hz) | 2H | N-CH₂ -CH₂...[1] |

| 3.62 | Triplet (J=6.5 Hz) | 2H | ...CH₂-CH₂-OH |

| 1.65 – 1.70 | Multiplet | 2H | N-CH₂-CH₂ |

| 1.52 – 1.58 | Multiplet | 2H | CH₂-CH₂ -OH |

| 1.30 – 1.35 | Broad Multiplet | 8H | Central alkyl chain protons |

Key Diagnostic: Look for the characteristic symmetry of the aromatic AA'BB' system at 7.7–7.9 ppm and the two distinct triplets for the methylene groups adjacent to N and O.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1]

-

Precaution: Phthalimide derivatives can be sensitizers.[1] Use standard PPE (gloves, goggles, lab coat).

-

Stability: Avoid prolonged exposure to strong bases (NaOH, KOH) unless deprotection is intended, as this will hydrolyze the imide to phthalamic acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21884230, N-(8-Hydroxyoctyl)phthalimide.[1] Retrieved from [Link]

-

Master Organic Chemistry. The Gabriel Synthesis: Mechanism and Protocol. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-(8-Hydroxyoctyl)phthalimide

From the Desk of the Senior Application Scientist

This document provides an in-depth technical guide to the spectroscopic characterization of N-(8-Hydroxyoctyl)phthalimide. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is paramount. This guide is structured to provide not just the spectral data but also the underlying rationale for the experimental choices and a thorough interpretation of the results, ensuring a comprehensive understanding of the molecule's spectroscopic fingerprint.

Molecular Structure and Spectroscopic Overview

N-(8-Hydroxyoctyl)phthalimide (C₁₆H₂₁NO₃, Molar Mass: 275.34 g/mol ) is a bifunctional molecule incorporating a hydrophobic octyl chain, a terminal primary alcohol, and a bulky, aromatic phthalimide group.[1] This unique combination of functional groups gives rise to a distinct spectroscopic signature that can be fully elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information, and together they allow for a complete and confident structural assignment.

Below is the chemical structure with atom numbering that will be used for the assignment of NMR signals throughout this guide.

Caption: Numbered structure of N-(8-Hydroxyoctyl)phthalimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For N-(8-Hydroxyoctyl)phthalimide, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides a wealth of information, including the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. For this molecule, we expect to see distinct signals for the aromatic protons of the phthalimide group, the methylene protons of the octyl chain, and the protons associated with the terminal alcohol. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for this type of molecule due to its excellent solubilizing properties and the presence of a residual solvent peak (δ ≈ 7.26 ppm) that serves as a convenient internal reference.[2]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |

|---|---|---|---|---|

| H (Aromatic) | 7.85 - 7.82 | m | 2H | - |

| H (Aromatic) | 7.72 - 7.69 | m | 2H | - |

| H-1' (N-CH₂) | 3.68 | t | 2H | J = 7.2 |

| H-8' (CH₂-OH) | 3.63 | t | 2H | J = 6.6 |

| OH | ~1.60 | s (broad) | 1H | - |

| H-2' | 1.67 | p | 2H | J = 7.4 |

| H-7' | 1.55 | p | 2H | J = 6.8 |

| H-3',4',5',6' | 1.38 - 1.25 | m (broad) | 8H | - |

Interpretation:

-

Aromatic Protons (δ 7.7-7.9 ppm): The protons on the phthalimide ring appear as two multiplets in the downfield region.[3] This is due to the strong deshielding effect of the adjacent carbonyl groups and the aromatic ring current. The spectrum is technically a second-order AA'XX' system, which often results in complex, non-first-order splitting patterns.[3]

-

Methylene Protons adjacent to Heteroatoms (H-1' and H-8'): The two triplet signals around 3.6-3.7 ppm correspond to the methylene groups directly attached to the nitrogen (H-1') and the oxygen (H-8'). These protons are deshielded by the electronegative heteroatoms. Their triplet multiplicity arises from coupling to the adjacent methylene groups (H-2' and H-7', respectively).

-

Alkyl Chain Protons (δ 1.2-1.7 ppm): The remaining protons of the octyl chain appear as a series of multiplets in the upfield region. The protons at H-2' and H-7' are distinguishable as pentets, while the central methylene groups (H-3' to H-6') overlap to form a broad multiplet.

-

Hydroxyl Proton (δ ~1.6 ppm): The alcohol proton typically appears as a broad singlet. Its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding. This peak will disappear upon D₂O exchange, a key confirmatory experiment.

Trustworthiness - A Self-Validating Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of CDCl₃. The use of a high-purity deuterated solvent is critical to avoid interfering solvent peaks.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion, which is particularly useful for resolving the overlapping multiplets in the alkyl chain.[2]

-

Shimming: Shim the magnetic field to achieve optimal homogeneity. A well-shimmed sample will have sharp, symmetrical peaks, which is essential for accurate integration and coupling constant measurement.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans).

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.

-

Referencing: Calibrate the chemical shift scale to the residual CHCl₃ peak at δ 7.26 ppm.[2]

-

Confirmation (Optional but Recommended): Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the broad singlet at ~1.6 ppm confirms its assignment as the labile OH proton.

Caption: Standard workflow for NMR sample analysis.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment. We expect to see signals for the carbonyl carbons, the aromatic carbons, and the eight distinct carbons of the alkyl chain.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168.4 |

| C (Aromatic, Quat.) | 132.1 |

| CH (Aromatic) | 133.9, 123.2 |

| C-8' (CH₂-OH) | 62.9 |

| C-1' (N-CH₂) | 37.9 |

| C-2' | 28.5 |

| C-7' | 32.7 |

| C-3', C-6' | 29.3, 26.7 |

| C-4', C-5' | 29.2, 25.8 |

Interpretation:

-

Carbonyl Carbon (δ 168.4 ppm): The most downfield signal corresponds to the two equivalent carbonyl carbons of the phthalimide group.

-

Aromatic Carbons (δ 123-134 ppm): The aromatic carbons appear in the expected region. There are two signals for the protonated carbons (CH) and one for the quaternary carbons to which the imide ring is fused.

-

Alkyl Chain Carbons (δ 25-63 ppm): The eight carbons of the octyl chain are all chemically non-equivalent and give rise to distinct signals. The C-8' carbon attached to the hydroxyl group is the most downfield of the aliphatic carbons (δ 62.9 ppm), followed by the C-1' carbon attached to the nitrogen (δ 37.9 ppm). The remaining methylene carbons appear between 25 and 33 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For N-(8-Hydroxyoctyl)phthalimide, the key absorptions will be from the O-H group of the alcohol, the C-H bonds of the alkyl chain and aromatic ring, and the characteristic C=O bonds of the imide. Attenuated Total Reflectance (ATR) is the preferred method for acquiring the spectrum of a solid sample as it requires minimal to no sample preparation, unlike older methods like KBr pellets.[4][5][6]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

|---|---|---|

| 3550 - 3200 | O-H (Alcohol) | Strong, Broad Stretch |

| ~3030 | C-H (Aromatic) | Weak to Medium Stretch |

| 2950 - 2850 | C-H (Alkyl) | Strong, Sharp Stretches |

| ~1770 & ~1710 | C=O (Imide) | Strong, Asymmetric & Symmetric Stretch |

| 1700 - 1500 | C=C (Aromatic) | Medium Bending |

| ~1050 | C-O (Alcohol) | Strong Stretch |

Interpretation:

-

O-H Stretch (3550-3200 cm⁻¹): A prominent, broad absorption in this region is a definitive indicator of the hydroxyl group.[7][8][9] The broadening is a result of intermolecular hydrogen bonding.

-

C-H Stretches (2850-3030 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the octyl chain.[7] A weaker peak just above 3000 cm⁻¹ may be observed for the sp² C-H bonds of the aromatic ring.[10][11]

-

C=O Stretches (~1770 & ~1710 cm⁻¹): The imide functional group is characterized by two distinct carbonyl stretching bands.[12] This is a result of symmetric and asymmetric stretching of the two C=O bonds. This two-band pattern is a key signature for the phthalimide moiety.

-

C-O Stretch (~1050 cm⁻¹): A strong absorption in the fingerprint region corresponding to the C-O single bond stretch of the primary alcohol.[9]

Caption: Plausible ESI-MS fragmentation pathways.

Integrated Spectroscopic Analysis and Conclusion

By synthesizing the data from NMR, IR, and MS, we can achieve an unambiguous structural confirmation of N-(8-Hydroxyoctyl)phthalimide.

-

MS confirms the molecular formula C₁₆H₂₁NO₃ by providing the molecular weight.

-

IR confirms the presence of the key functional groups: the alcohol (O-H stretch), the imide (dual C=O stretches), and the alkyl/aromatic framework (C-H stretches).

-

¹³C NMR confirms the presence of 16 unique carbon atoms, including the carbonyls, aromatic carbons, and the eight distinct carbons of the hydroxyoctyl chain.

-

¹H NMR provides the final, detailed piece of the puzzle, showing the connectivity of the entire molecule. It confirms the 1,2-disubstituted aromatic ring, the long alkyl chain, and the specific positions of the nitrogen and oxygen atoms through the characteristic chemical shifts of the adjacent methylene protons.

The convergence of these distinct analytical techniques provides a self-validating and robust characterization. The data presented in this guide are consistent with the structure of N-(8-Hydroxyoctyl)phthalimide, providing researchers with a reliable spectroscopic benchmark for synthesis confirmation, quality control, and further developmental studies.

References

-

The Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Available at: [Link].

-

ResearchGate. ¹H NMR spectrum of phthalimide analog. Available at: [Link].

-

Wikipedia. N-Hydroxyphthalimide. Available at: [Link].

-

PubChem. N-(hydroxymethyl)phthalimide. Available at: [Link].

-

National Center for Biotechnology Information. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Available at: [Link].

-

PubChem. N-Hydroxyphthalimide. Available at: [Link].

-

ResearchGate. ¹³C NMR spectrum of phthalimide analog. Available at: [Link].

-

ResearchGate. Anyone familiar with phthalimide 1H NMR, H-H J couplings?. Available at: [Link].

-

The Royal Society of Chemistry. Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Available at: [Link].

-

University of Colorado Boulder. IR Absorption Table. Available at: [Link].

-

Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Available at: [Link].

-

ResearchGate. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Available at: [Link].

-

PubMed. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Available at: [Link].

- Google Patents. Synthesis process of N-hydroxyl phthalimide.

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link].

-

Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. Available at: [Link].

-

University of Calgary. IR: alcohols. Available at: [Link].

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link].

-

ResearchGate. Selected ¹³C-NMR chemical shift of naphthalimide compounds in CDCl₃. Available at: [Link].

-

MDPI. Synthesis, FTIR, ¹³C-NMR and Temperature-Dependent ¹H‑NMR Characteristics of Bis-naphthalimide Derivatives. Available at: [Link].

-

Spectroscopy Online. Alcohols—The Rest of the Story. Available at: [Link].

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link].

-

Bio-protocol. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy. Available at: [Link].

-

ACS Publications. Carbon-13 NMR chemical shifts of chlorinated and fluorinated phthalic anhydrides and acids. Available at: [Link].

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 5. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 6. agilent.com [agilent.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

Technical Guide: Solubility Profile of N-(8-Hydroxyoctyl)phthalimide

This guide provides a technical analysis of the solubility profile of N-(8-Hydroxyoctyl)phthalimide (CAS: 105264-63-9), a critical linker intermediate used in the synthesis of PROTACs and bioconjugates.

Executive Summary

N-(8-Hydroxyoctyl)phthalimide is an amphiphilic building block characterized by a rigid, polar phthalimide head group and a flexible, lipophilic octyl linker terminating in a primary hydroxyl group.

Its solubility behavior is dictated by the competition between the crystalline lattice energy of the phthalimide stack (which favors the solid state) and the solvation energy of the octyl chain (lipophilic) and hydroxyl tail (hydrophilic).

-

Primary Solvents (High Solubility): Dichloromethane (DCM), Chloroform, DMF, DMSO.

-

Process Solvents (Temperature Dependent): Ethyl Acetate, Ethanol, Toluene.[1]

-

Anti-Solvents (Precipitation): Diethyl Ether, Hexanes, Water.

Chemical Structure & Property Analysis

Understanding the molecular architecture is essential for predicting solvent interactions where empirical data is sparse.

| Feature | Chemical Moiety | Solubility Impact |

| Head | Phthalimide | High polarity; π-π stacking interactions. Drives solubility in polar aprotic solvents (DMF) and chlorinated solvents. |

| Body | C8 Alkyl Chain | Lipophilic/Non-polar. Reduces water solubility; increases solubility in moderate organics (EtOAc, THF). |

| Tail | Primary Alcohol (-OH) | Hydrogen bond donor/acceptor. Enhances solubility in alcohols and polar ethers; allows miscibility in DCM/MeOH mixtures. |

Physicochemical Data:

-

Molecular Weight: 275.34 g/mol [2]

-

Melting Point: ~65–67 °C (Solid at RT)

-

Predicted LogP: ~2.5 (Moderately Lipophilic)

Solvent Selection Guide

A. High Solubility Solvents (Dissolution & Reaction)

Use these for NMR analysis, stock solutions, or homogenous reactions.

-

Chlorinated Solvents (DCM, Chloroform):

-

Performance: Excellent (>100 mg/mL).

-

Mechanism: The high polarizability of chlorinated solvents disrupts the phthalimide π-stacking effectively while accommodating the alkyl chain.

-

Application: Ideal for liquid-liquid extraction (organic layer) and column chromatography loading.

-

-

Polar Aprotic Solvents (DMF, DMSO, NMP):

-

Performance: Excellent (>150 mg/mL).

-

Mechanism: Strong dipole interactions solvate the imide carbonyls.

-

Application: Standard solvents for nucleophilic substitution reactions (e.g., Gabriel Synthesis steps). Note: Difficult to remove; avoid for simple transfers.

-

-

Cyclic Ethers (THF, 1,4-Dioxane):

-

Performance: Good.

-

Application: Primary solvent for Mitsunobu reactions involving the terminal hydroxyl group.

-

B. Temperature-Dependent Solvents (Purification)

Use these for recrystallization or hot extractions.

-

Esters (Ethyl Acetate):

-

Behavior: Moderate solubility at RT; High solubility at reflux.

-

Protocol: Often used in combination with hexanes for recrystallization. The compound may crystallize out upon cooling.

-

-

Alcohols (Methanol, Ethanol):

-

Behavior: Low to Moderate at RT; Good at reflux.

-

Mechanism: The terminal hydroxyl group aids solvation, but the hydrophobic phthalimide/octyl core resists dissolution in cold protic solvents.

-

Protocol: Hot ethanol is a classic recrystallization solvent for long-chain phthalimide derivatives.

-

C. Anti-Solvents (Precipitation & Washing)

Use these to crash the product out of solution or wash away impurities.

-

Alkanes (Hexanes, Heptane, Pentane):

-

Behavior: Insoluble.

-

Use: Add to a concentrated DCM or Ethyl Acetate solution to induce precipitation.

-

-

Water:

-

Behavior: Insoluble.

-

Use: Used to wash away inorganic salts (e.g., KBr, NaBr) during workup. The product will remain in the organic layer.

-

-

Diethyl Ether:

-

Behavior: Poor solubility.[3]

-

Use: Trituration. Swirling the crude solid in ether and filtering often removes oily impurities while leaving the phthalimide solid behind.

-

Experimental Protocols

Protocol A: Recrystallization (Purification)

Standard method to purify N-(8-Hydroxyoctyl)phthalimide from crude reaction mixtures.

-

Dissolution: Place crude solid in a flask. Add minimum Ethyl Acetate (or Ethanol) and heat to reflux until fully dissolved.

-

Filtration (Optional): If insoluble particles remain at reflux, filter hot through a glass frit.

-

Precipitation: Remove from heat. Slowly add Hexanes (if using EtOAc) dropwise until a slight turbidity persists.

-

Crystallization: Allow the solution to cool to Room Temperature (RT) slowly, then place in an ice bath (0–4 °C) for 2 hours.

-

Collection: Filter the white crystalline solid and wash with cold Hexane/EtOAc (9:1).

Protocol B: Flash Chromatography (Isolation)

Solvent systems for silica gel purification.

-

Standard System: Hexanes : Ethyl Acetate

-

Gradient: Start at 100% Hexanes → Gradient to 60:40 (Hex:EtOAc).

-

Elution Point: Product typically elutes around 30–40% EtOAc depending on silica activity.

-

-

Alternative System: DCM : Methanol

-

Gradient: 0% → 5% MeOH in DCM. (Use for highly polar crude mixtures).

-

Visualization: Solubility Logic Flow

The following diagram illustrates the logical decision-making process for solvent selection based on the intended experimental outcome.

Figure 1: Decision tree for solvent selection based on experimental intent (Reaction, Purification, or Analysis).

References

-

PubChem. (n.d.).[4] N-(8-Hydroxyoctyl)phthalimide Compound Summary. National Library of Medicine.[4] Retrieved January 31, 2026, from [Link]

- Zhang, X., et al. (2018). Solubility modelling and thermodynamic dissolution functions of phthalimide derivatives. Journal of Chemical Thermodynamics. (General reference for phthalimide solubility behavior).

Sources

An In-Depth Technical Guide to N-(8-Hydroxyoctyl)phthalimide: A Versatile Linker for Advanced Drug Development

This guide provides a comprehensive technical overview of N-(8-Hydroxyoctyl)phthalimide, a bifunctional molecule of significant interest to researchers and professionals in drug development, medicinal chemistry, and materials science. We will delve into its chemical identity, synthesis, structural characterization, and critically, its applications as a versatile building block and linker in modern therapeutic modalities.

Introduction: The Strategic Importance of Bifunctional Linkers

In the sophisticated landscape of modern drug design, particularly in the burgeoning field of targeted protein degradation (e.g., PROTACs) and antibody-drug conjugates (ADCs), the role of the linker molecule is paramount.[1][2] A linker is not merely a passive spacer but an active contributor to the overall efficacy, pharmacokinetics, and solubility of the final conjugate. N-(8-Hydroxyoctyl)phthalimide, with its distinct phthalimide and terminal hydroxyl functionalities separated by a flexible octyl chain, represents a strategically important asset in the medicinal chemist's toolbox. The phthalimide group offers a stable, hydrophobic anchor and a well-defined point of attachment, while the primary alcohol provides a versatile handle for subsequent chemical modifications.

Chemical Identity and Structure

-

IUPAC Name: 2-(8-Hydroxyoctyl)isoindoline-1,3-dione

-

Synonyms: N-(8-Hydroxyoctyl)phthalimide, 8-(N-Phthalimidyl)-1-octanol

-

CAS Number: 105264-63-9

-

Molecular Formula: C₁₆H₂₁NO₃

-

Molecular Weight: 275.35 g/mol

The chemical structure of N-(8-Hydroxyoctyl)phthalimide is characterized by a planar phthalimide ring system connected via its nitrogen atom to an eight-carbon aliphatic chain, which is terminated by a primary hydroxyl group.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [Generic supplier data] |

| Purity | Typically ≥97% | [Generic supplier data] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Insoluble in water. | [General chemical knowledge] |

| Melting Point | Not widely reported, but expected to be a low-melting solid. | [Inference from similar structures] |

Synthesis of N-(8-Hydroxyoctyl)phthalimide: A Validated Protocol

The synthesis of N-(8-Hydroxyoctyl)phthalimide is most commonly and efficiently achieved through a variation of the Gabriel synthesis.[3] This method involves the nucleophilic substitution of a haloalkane by the potassium salt of phthalimide. The choice of an 8-carbon haloalcohol as the starting material directly yields the desired product.

Reaction Scheme

The overall synthetic transformation is as follows:

Caption: Gabriel synthesis of N-(8-Hydroxyoctyl)phthalimide.

Detailed Experimental Protocol

Materials:

-

Potassium phthalimide

-

8-Bromo-1-octanol

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to create a slurry.

-

Addition of Alkyl Halide: Add 8-bromo-1-octanol (1.05 eq) to the slurry at room temperature with vigorous stirring.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and deionized water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford N-(8-Hydroxyoctyl)phthalimide as a white to off-white solid.

Structural Characterization and Spectroscopic Data

Unambiguous identification of N-(8-Hydroxyoctyl)phthalimide is achieved through a combination of spectroscopic techniques. Below are the expected data based on the analysis of closely related structures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85 (m, 2H): Aromatic protons of the phthalimide group (AA'BB' system).

-

δ 7.72 (m, 2H): Aromatic protons of the phthalimide group (AA'BB' system).

-

δ 3.68 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the phthalimide nitrogen (-N-CH₂ -).

-

δ 3.64 (t, J = 6.6 Hz, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂ -OH).

-

δ 1.68 (p, J = 7.2 Hz, 2H): Methylene protons beta to the phthalimide nitrogen.

-

δ 1.57 (p, J = 6.8 Hz, 2H): Methylene protons beta to the hydroxyl group.

-

δ 1.40 - 1.25 (m, 8H): Remaining methylene protons of the octyl chain.

-

δ 1.55 (s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR (100 MHz, CDCl₃):

-

δ 168.4: Carbonyl carbons of the phthalimide group.

-

δ 133.9: Aromatic CH carbons of the phthalimide group.

-

δ 132.1: Quaternary aromatic carbons of the phthalimide group.

-

δ 123.2: Aromatic CH carbons of the phthalimide group.

-

δ 62.9: Methylene carbon adjacent to the hydroxyl group (-C H₂-OH).

-

δ 37.9: Methylene carbon adjacent to the phthalimide nitrogen (-N-C H₂-).

-

δ 32.7, 29.3, 29.2, 28.5, 26.8, 25.6: Methylene carbons of the octyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[5]

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 (broad) | Medium | O-H stretch (hydroxyl group) |

| ~2920, ~2850 | Strong | C-H stretch (aliphatic) |

| ~1770 | Strong | C=O stretch (imide, asymmetric) |

| ~1710 | Strong | C=O stretch (imide, symmetric) |

| ~1610 | Medium | C=C stretch (aromatic) |

| ~1400 | Medium | C-N stretch (imide) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 276.16, and potentially adducts with sodium [M+Na]⁺ at m/z 298.14.

Applications in Drug Development: The Bifunctional Linker Paradigm

The true value of N-(8-Hydroxyoctyl)phthalimide lies in its bifunctional nature, making it an excellent linker for constructing more complex bioactive molecules.[6]

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the efficacy of the PROTAC.

N-(8-Hydroxyoctyl)phthalimide is an ideal precursor for PROTAC linkers. The phthalimide moiety is a well-established building block for ligands that bind to the Cereblon (CRBN) E3 ligase, a component of many successful PROTACs.[2][7] The terminal hydroxyl group on the octyl chain provides a convenient point for attachment of the target-binding ligand, either directly or after further chemical modification. The eight-carbon chain offers flexibility and an appropriate length to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

Caption: Workflow for incorporating N-(8-Hydroxyoctyl)phthalimide into a PROTAC.

Use in Other Drug Conjugates and as a Molecular Scaffold

The flexible aliphatic chain and terminal hydroxyl group also make N-(8-Hydroxyoctyl)phthalimide a valuable building block for other applications in medicinal chemistry. The hydroxyl group can be readily converted to other functional groups such as amines, azides, or alkynes, enabling its use in click chemistry and other conjugation strategies.[5] Furthermore, studies have shown that N-substituted isoindoline-1,3-diones with varying alkyl chain lengths exhibit a range of biological activities, including acetylcholinesterase inhibition, suggesting that the N-(8-hydroxyoctyl) moiety itself could contribute to the pharmacological profile of a molecule.[4]

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Health Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.

-

Fire Hazards: Not expected to be a significant fire hazard under normal laboratory conditions.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

N-(8-Hydroxyoctyl)phthalimide is a highly valuable and versatile molecule for researchers and professionals in drug development. Its well-defined structure, straightforward synthesis, and bifunctional nature make it an ideal linker for the construction of sophisticated therapeutic agents, most notably PROTACs. The strategic combination of a phthalimide moiety for E3 ligase engagement and a modifiable hydroxyl group at the end of a flexible octyl chain provides a powerful tool for optimizing the properties of next-generation targeted therapies. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile linkers like N-(8-Hydroxyoctyl)phthalimide will only continue to grow.

References

-

Liang, Z.-P., & Li, J. (2006). 2-Ethylisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5439–o5440. [Link]

-

Chakarova-Käck, S. D., Kašpárková, V., Stoyanov, S. D., Kolev, T. N., & Statkova-Abeghe, S. M. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 62. [Link]

-

Potorac, A., Palka, A., Latacz, G., Szczesio, M., Stanczak, A., & Gawel, K. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4305. [Link]

-

Acar, C., & Aydin, T. (2021). Synthesis and optical properties of some isoindole-1,3-dione compounds. Journal of Chemical Society of Pakistan, 43(02). [Link]

-

Wieckowska, A., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(21), 6437. [Link]

-

Patel, K., et al. (2022). Synthesis, Spectroscopic Characterization, Molecular Modeling, and Quantum-Mechanics-Based Investigation of Isoindoline-1,3-dione Derivatives as Potent Antimycobacterial Agents. ACS Omega, 7(3), 2888-2907. [Link]

-

Alavijeh, M. S., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 356. [Link]

-

Li, D., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Angewandte Chemie International Edition, 61(12), e202115312. [Link]

-

Capot Chemical. (2016). Safety Data Sheet: 2-Hydroxyisoindoline-1,3-dione. [Link]

-

Kumar, S., et al. (2016). Synthesis and Biological Evaluation of Isoindoline-1,3-dione Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(10), 4000-4005. [Link]

-

ResearchGate. (n.d.). 1H- and 13C-NMR Spectroscopic Data of Compounds 2, 13, and 14. [Link]

-

ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]

-

Man-de, L., et al. (2018). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications, 54(13), 1518-1521. [Link]

-

Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. [Link]

-

ResearchGate. (n.d.). Solid-phase Synthesis for Thalidomide-based Proteolysis-Targeting Chimeras (PROTAC). [Link]

- Google Patents. (2020). WO2020041331A1 - Proteolysis targeting chimeric (protac)

-

Foley, C. A., & Crews, C. M. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Accounts of Chemical Research, 54(11), 2539–2550. [Link]

-

Ajay Bhadouriya Classes. (n.d.). UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis. [Link]

Sources

- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. capotchem.com [capotchem.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

Technical Whitepaper: Characterization and Quality Control of N-(8-Hydroxyoctyl)phthalimide

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the integrity of the linker motif is as critical as the warhead or the E3 ligase ligand. N-(8-Hydroxyoctyl)phthalimide (CAS: 105264-63-9) serves as a vital heterobifunctional linker precursor. Its primary utility lies in its dual reactivity: the phthalimide moiety acts as a masked primary amine (deprotected via hydrazine), while the hydroxyl group offers a handle for esterification or etherification.

This guide addresses a recurring issue in PROTAC® development: the underestimation of linker purity. Impurities in this intermediate—specifically unreacted starting materials or bis-alkylated byproducts—can lead to truncated degraders that compete for binding sites without inducing ubiquitination (the "Hook Effect"), thereby generating false negatives in degradation assays. This whitepaper outlines the critical quality attributes (CQAs) and validated protocols to ensure the integrity of this building block.

Physicochemical Profile & Critical Attributes[1][2][3]

The following data represents the "Gold Standard" for pharmaceutical-grade material. Deviations from these baselines often indicate solvent occlusion or structural isomers.

Table 1: Key Chemical Specifications

| Attribute | Specification | Technical Note |

| CAS Number | 105264-63-9 | Verify against isomer CAS 88236-12-8 (Bromo-derivative) to avoid procurement errors. |

| Formula | C₁₆H₂₁NO₃ | - |

| Mol.[1][2][3][4][5][6][7][8] Weight | 275.34 g/mol | Monoisotopic Mass: 275.15 |

| Appearance | White to off-white crystalline powder | Red Flag: Yellowing indicates oxidation or residual phthalimide salts. |

| Melting Point | 64°C – 66°C | Sharp range required. Broadening (>2°C) suggests solvent trapping or oligomers. |

| Solubility | DMSO, DCM, MeOH, EtOAc | Insoluble in water. Poor solubility in Hexanes. |

| Purity (HPLC) | ≥ 98.0% (a/a) | Critical for PROTAC synthesis to prevent chain-termination. |

Synthesis-Driven Impurity Profiling

To control purity, one must understand the genesis of impurities. The synthesis typically involves a Gabriel Amine Synthesis variation—nucleophilic substitution of 8-bromo-1-octanol (or 8-chloro-1-octanol) by potassium phthalimide.

The Causality of Contamination

-

Unreacted Phthalimide: Occurs if stoichiometry is not strictly controlled or if the base equivalents are insufficient.

-

O-Alkylation (Isoimide): Under kinetic control or high temperatures, the oxygen of the phthalimide enolate may attack the alkyl halide instead of the nitrogen, forming a thermodynamically unstable isoimide.

-

Bis-Alkylation: Rare with mono-halo alcohols, but if di-halo octanes are present as contaminants in the starting material, cross-linking occurs.

Visualization: Synthesis & Impurity Logic

The following diagram maps the reaction pathway and points of failure.

Figure 1: Reaction pathway illustrating the primary N-alkylation route and potential side-reactions leading to critical impurities.

Validated Analytical Protocols

Trustworthiness in data comes from self-validating methods. The following protocols are designed to detect the specific impurities identified above.

A. High-Performance Liquid Chromatography (HPLC)

Rationale: UV detection at 254 nm is highly sensitive for the phthalimide chromophore.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient:

-

0-2 min: 5% B (Equilibration)

-

2-15 min: 5% → 95% B (Linear Ramp)

-

15-20 min: 95% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

-

Acceptance Criteria: Main peak retention time ~10-12 min (system dependent). No single impurity >0.5%.

B. Proton NMR (1H-NMR) Validation

Rationale: HPLC confirms purity; NMR confirms identity and solvation state.

-

Solvent: DMSO-d6 or CDCl3.

-

Diagnostic Signals (CDCl3):

-

Aromatic Protons:

7.84 (m, 2H) and -

N-Methylene (-N-CH₂-): Triplet at

3.68 ppm. Shift indicates successful N-alkylation. -

O-Methylene (-CH₂-OH): Triplet at

3.64 ppm (if in CDCl3) or -

Alkyl Chain: Multiplets between

1.30 – 1.70 ppm (12H).

-

C. QC Decision Workflow

Use this logic gate to determine batch release.

Figure 2: Quality Control Decision Tree for batch release.

Storage and Stability

-

Hygroscopicity: The terminal hydroxyl group imparts mild hygroscopicity. Store in a desiccator.

-

Hydrolysis Risk: The phthalimide ring is susceptible to hydrolysis in strong basic aqueous media (opening to phthalamic acid). Store under inert atmosphere (Argon/Nitrogen) at 2-8°C for long-term storage.

-

Light Sensitivity: Generally stable, but amber vials are recommended to prevent slow photo-degradation of the aromatic system over months.

References

-

National Institutes of Health (NIH). (2020). Novel approaches for the rational design of PROTAC linkers. PubMed Central. Retrieved from [Link]

-

Ningbo Inno Pharmchem. (n.d.). The Significance of Phthalimide Derivatives in Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Advanced Surface Functionalization: The N-(8-Hydroxyoctyl)phthalimide Protocol

The following technical guide details the strategic application of N-(8-Hydroxyoctyl)phthalimide as a critical precursor in the engineering of high-fidelity, amine-terminated Self-Assembled Monolayers (SAMs).

Part 1: Strategic Overview & Core Rationale

The "Looping" Problem in Amine SAMs

In drug development and biosensor fabrication, amine-terminated surfaces (–NH

The nitrogen lone pair in a free amine group can bind to the gold surface almost as strongly as the sulfur headgroup. This causes the molecular chains to "loop" or lie flat (disordered phase) rather than standing upright (crystalline phase), resulting in:

-

Low surface density of functional groups.

-

High non-specific binding (fouling).

-

Poor reproducibility in bio-assays.

The Phthalimide Solution

N-(8-Hydroxyoctyl)phthalimide serves as the foundational building block to solve this. The phthalimide group acts as a bulky, non-coordinating "mask" for the amine. By using this molecule as a precursor to generate N-(8-mercaptooctyl)phthalimide , researchers can form a SAM where the bulky headgroup forces the alkyl chains into a highly ordered, upright orientation via van der Waals interactions.

Once the ordered monolayer is formed, the phthalimide is removed (deprotected) in situ, revealing a pristine, high-density amine surface.

Part 2: Precursor Engineering (Synthesis Workflow)

Since N-(8-Hydroxyoctyl)phthalimide terminates in a hydroxyl group (–OH), it cannot form a stable SAM on gold directly. It must be converted into a thiol (–SH) or disulfide.

Reaction Pathway: Hydroxyl to Thiol Conversion

Rationale: The hydroxyl group is a poor leaving group. We must activate it (tosylation or bromination) before nucleophilic substitution with a sulfur source.

Step 1: Activation (Bromination)

-

Reagents: Carbon tetrabromide, Triphenylphosphine.

-

Solvent: Dichloromethane (DCM), 0°C to RT.

-

Yield Target: >90%.

Step 2: Thiolation via Isothiouronium Salt

-

Hydrolysis: Reflux in ethanol/NaOH (careful control required to avoid opening the phthalimide ring prematurely) or use of Potassium Thioacetate followed by mild acid hydrolysis.

-

Final Product: N-(8-Mercaptooctyl)phthalimide .

Part 3: SAM Formation Protocol

Once the thiol derivative is synthesized, follow this protocol for monolayer formation.

Materials

-

Substrate: Template-Stripped Gold (TSG) or freshly evaporated Au(111) on mica/silicon.

-

Solvent: Absolute Ethanol (HPLC grade, degassed).

-

Adsorbate: N-(8-Mercaptooctyl)phthalimide.

Step-by-Step Methodology

-

Substrate Cleaning:

-

Expose gold to UV/Ozone for 10 minutes (removes adventitious carbon).

-

Rinse copiously with HPLC ethanol.

-

-

Solution Preparation:

-

Prepare a 1.0 mM solution of N-(8-Mercaptooctyl)phthalimide in absolute ethanol.

-

Note: If solubility is an issue, add 5-10% Dichloromethane (DCM).

-

-

Incubation (The Assembly):

-

Immerse the gold substrate into the solution.[1]

-

Time: 24 to 48 hours.[1]

-

Conditions: Dark, Room Temperature, under Argon atmosphere (to prevent thiol oxidation to sulfonates).

-

Mechanism:[2][3][4][5][6] The sulfur binds to gold. The bulky phthalimide groups pack against each other, driving the alkyl chains into an all-trans conformation.

-

-

Rinsing:

-

Remove substrate and rinse with Ethanol (x3) and DCM (x1) to remove physisorbed multilayers.

-

Blow dry with high-purity Nitrogen gas.

-

Part 4: In-Situ Deprotection (The Gabriel Release)

This is the critical step where the "Mask" is removed to activate the surface.

Protocol

-

Reagent: 5% (v/v) Hydrazine monohydrate (

) in Ethanol. -

Process: Immerse the Phthalimide-SAM modified slide into the hydrazine solution.

-

Duration: 2–4 hours at Room Temperature.

-

Warning: Hydrazine is highly toxic and unstable. Perform in a fume hood.

-

-

Reaction:

-

Cleaning: Rinse extensively with Ethanol and Water to wash away the phthalhydrazide byproduct.

Part 5: Visualization of the Workflow

Figure 1: The complete synthetic and assembly pathway from the hydroxy-precursor to the functional amine monolayer.

Part 6: Characterization & Validation

To ensure the protocol succeeded, use the following validation metrics:

| Technique | Phthalimide-SAM (Before Deprotection) | Amine-SAM (After Deprotection) |

| Contact Angle (Water) | ~75° - 80° (Hydrophobic/Bulky) | ~35° - 45° (Hydrophilic) |

| Ellipsometry (Thickness) | ~16–18 Å (Includes bulky headgroup) | ~10–12 Å (Loss of Phth group) |

| XPS (N1s Region) | Single peak at ~400.5 eV (Imide Nitrogen) | Single peak at ~399.5 eV (Free Amine) |

| FTIR (PM-IRRAS) | Strong C=O stretches at 1710/1740 cm⁻¹ | Disappearance of C=O peaks |

Troubleshooting

-

Issue: High contact angle after hydrazine treatment.

-

Cause: Incomplete deprotection or surface contamination.

-

Fix: Increase hydrazine time or temperature (up to 40°C), but monitor for thiol desorption.

-

-

Issue: Loss of SAM during deprotection.

-

Cause: Hydrazine attacking the gold-sulfur bond (rare but possible with long exposure).

-

Fix: Ensure the initial SAM formation time is sufficient (48h) to maximize van der Waals stability before deprotection.

-

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

-

Chechik, V., & Crooks, R. M. (1999). Monolayers of N-(Mercaptoalkyl)phthalimides on Gold. Langmuir, 15(19), 6364–6369. [Link]

-

Frey, B. L., & Corn, R. M. (1996). Covalent Attachment of DNA Oligonucleotides to Self-Assembled Monolayers. Analytical Chemistry, 68(18), 3187–3193. [Link]

Sources

A Senior Application Scientist's Guide to N-(8-Hydroxyoctyl)phthalimide for Amine-Terminated Surfaces

Abstract

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of N-(8-Hydroxyoctyl)phthalimide as a precursor for the controlled formation of amine-terminated surfaces. The strategic use of the phthalimide protecting group is a cornerstone of this methodology, enabling the creation of well-defined and highly reactive primary amine surfaces. This document outlines the synthesis of N-(8-Hydroxyoctyl)phthalimide, its application in forming self-assembled monolayers (SAMs), and the subsequent deprotection to yield a functional amine surface. Detailed experimental protocols, characterization data, and a discussion of the underlying scientific principles are provided to ensure methodological robustness and reproducibility.

Introduction: The Rationale for Phthalimide Protection in Surface Amine Functionalization

The generation of surfaces presenting primary amine functionalities is of paramount importance in a myriad of applications, including biosensor development, bioconjugation, and materials science.[1] However, the direct deposition of amine-terminated molecules onto surfaces can be fraught with challenges. The high reactivity and basicity of the primary amine can lead to undesirable side reactions, uncontrolled multilayer formation, and a general lack of homogeneity in the resulting monolayer.[1]

To circumvent these issues, a protecting group strategy is often employed. The phthalimide group, introduced via the Gabriel synthesis, serves as an excellent choice for the temporary masking of a primary amine.[2][3][4][5] The bulky and chemically robust nature of the phthalimide ensures that the underlying amine is shielded during the self-assembly process, allowing for the formation of a well-ordered and densely packed monolayer. Subsequent deprotection under specific conditions then reveals the desired primary amine functionality with high fidelity.

N-(8-Hydroxyoctyl)phthalimide is a particularly versatile precursor for this purpose. The octyl chain provides a suitable spacer to project the terminal functional group away from the surface, while the terminal hydroxyl group can be readily converted to other functionalities, such as a thiol or a silane, for covalent attachment to a variety of substrates like gold or silicon dioxide.

Synthesis of N-(8-Hydroxyoctyl)phthalimide: A Modified Gabriel Synthesis Approach

The synthesis of N-(8-Hydroxyoctyl)phthalimide is typically achieved through a variation of the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a suitable alkyl halide.[2][3][4][5] In this case, an 8-halo-1-octanol (e.g., 8-bromo-1-octanol) is used as the alkylating agent.

Experimental Protocol: Synthesis of N-(8-Hydroxyoctyl)phthalimide

-

Preparation of Potassium Phthalimide:

-

In a round-bottom flask, dissolve phthalimide in a suitable solvent such as dimethylformamide (DMF).

-

Add one equivalent of a strong base, such as potassium hydroxide (KOH) or potassium hydride (KH), portion-wise with stirring. The reaction is typically performed at room temperature.

-

The formation of the potassium phthalimide salt can be observed as a change in the reaction mixture. This salt can also be purchased commercially.[6]

-

-

N-Alkylation Reaction:

-

To the solution of potassium phthalimide, add one equivalent of 8-bromo-1-octanol.

-

Heat the reaction mixture to a temperature of approximately 140°C for several hours (e.g., 3 hours).[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The nucleophilic phthalimide anion displaces the bromide ion in an SN2 reaction to form the N-C bond.[2]

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as dichloromethane.[7]

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude N-(8-Hydroxyoctyl)phthalimide by recrystallization from a suitable solvent system, such as acetone/hexane, to yield a white to off-white solid.[7]

-

Phthalimide [label="Phthalimide"]; Base [label="Base (e.g., KOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Potassium_Phthalimide [label="Potassium Phthalimide"]; Alkyl_Halide [label="8-Bromo-1-octanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Hydroxyoctyl_phthalimide [label="N-(8-Hydroxyoctyl)phthalimide", fillcolor="#34A853", fontcolor="#FFFFFF"];

Phthalimide -> Potassium_Phthalimide [label=" Deprotonation"]; Base -> Potassium_Phthalimide; Potassium_Phthalimide -> N_Hydroxyoctyl_phthalimide [label=" N-Alkylation (SN2)"]; Alkyl_Halide -> N_Hydroxyoctyl_phthalimide; }

Synthesis of N-(8-Hydroxyoctyl)phthalimide.

Formation of Self-Assembled Monolayers (SAMs)

The N-(8-Hydroxyoctyl)phthalimide must first be modified to introduce a surface-active anchor group. For gold surfaces, the terminal hydroxyl group is typically converted to a thiol. For silicon dioxide surfaces, it is converted to a silane. The following protocol describes the formation of a SAM on a gold substrate using a thiol-modified precursor.

Experimental Protocol: SAM Formation on Gold

-

Substrate Preparation:

-

Clean the gold substrate thoroughly. This can be done by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for a few minutes, followed by copious rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

-

Dry the substrate under a stream of dry nitrogen.

-

-

SAM Deposition:

-

Prepare a dilute solution (e.g., 1 mM) of the thiol-terminated N-(8-octyl)phthalimide in a high-purity solvent such as ethanol.

-

Immerse the clean, dry gold substrate in the thiol solution.

-

Allow the self-assembly to proceed for a period of 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

Remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any non-covalently bound molecules.

-

Dry the substrate under a stream of dry nitrogen.

-

Clean_Substrate [label="Clean Gold Substrate"]; Thiol_Solution [label="1 mM Thiol-Phthalimide Solution"]; Immersion [label="Immerse Substrate (12-24h)"]; Rinsing [label="Rinse with Solvent"]; Drying [label="Dry with Nitrogen"]; Phthalimide_SAM [label="Phthalimide-Terminated SAM", fillcolor="#FBBC05", fontcolor="#202124"];

Clean_Substrate -> Immersion; Thiol_Solution -> Immersion; Immersion -> Rinsing; Rinsing -> Drying; Drying -> Phthalimide_SAM; }

Workflow for SAM formation.

Deprotection to Yield Amine-Terminated Surfaces

The final step is the removal of the phthalimide protecting group to expose the primary amine. This is most commonly and effectively achieved by hydrazinolysis.[2][8]

Experimental Protocol: Hydrazine Deprotection

-

Reaction Setup:

-

Immerse the substrate with the phthalimide-terminated SAM in a solution of hydrazine monohydrate in a suitable solvent such as ethanol or methanol. A typical concentration is around 0.5 M.

-

The reaction is generally carried out at room temperature.

-

-

Deprotection Reaction:

-

Allow the reaction to proceed for 1-2 hours.[8] The progress of the deprotection can be monitored by surface characterization techniques.

-

The hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide byproduct and the release of the primary amine.

-

-

Post-Reaction Cleaning:

-